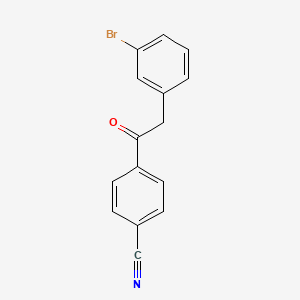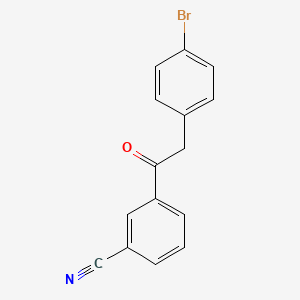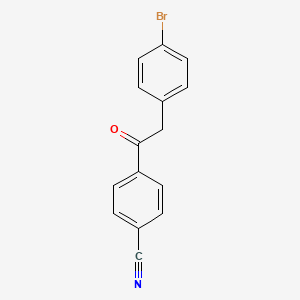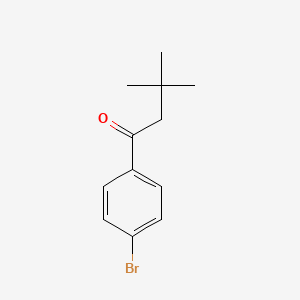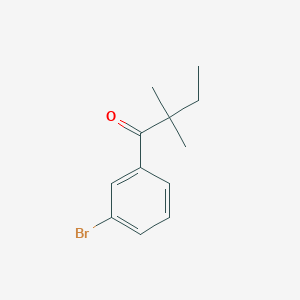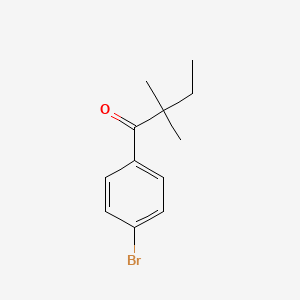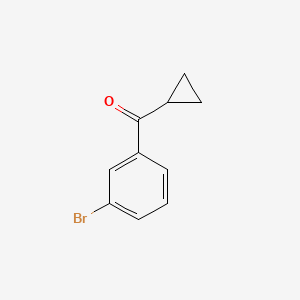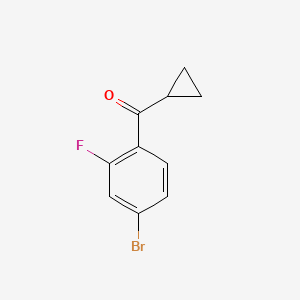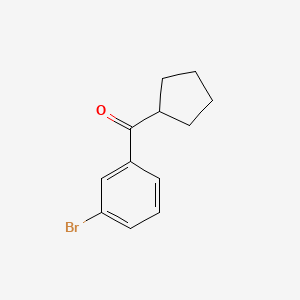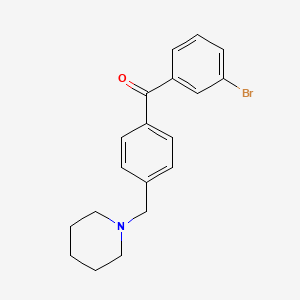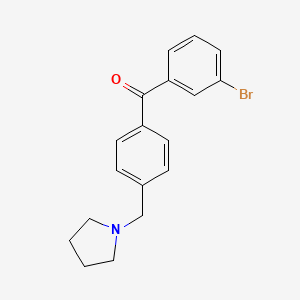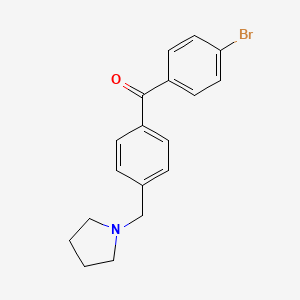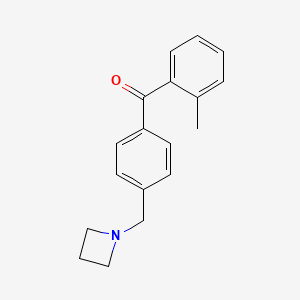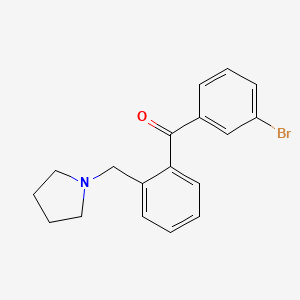
3'-Bromo-2-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Bromo-2-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzophenone derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected for the compound . For instance, brominated benzophenones are key intermediates in the synthesis of more complex molecules and can exhibit interesting reactivity due to the presence of the bromine atom .
Synthesis Analysis
The synthesis of brominated benzophenone derivatives typically involves halogenation reactions. For example, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone is synthesized from trimethoxybenzene through a two-step process involving a methylation reaction followed by a Friedel-Crafts reaction . Similarly, the synthesis of a pyrrole derivative is achieved using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods suggest that the synthesis of "3'-Bromo-2-pyrrolidinomethyl benzophenone" could potentially be carried out through similar halogenation and coupling strategies.
Molecular Structure Analysis
The molecular structure of brominated benzophenone derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which typically show high correlation with experimental data . The presence of a bromine atom in the molecule can influence the electronic distribution and molecular geometry, which can be studied through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations .
Chemical Reactions Analysis
Brominated benzophenones can participate in various chemical reactions due to the reactivity of the bromine atom. For instance, benzophenone arylhydrazones can react with bromine to yield pyridinium bromides, which can then undergo nucleophilic substitution reactions . The bromine atom can also be involved in the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, which can further react to form naphthalene derivatives . These reactions highlight the versatility of brominated benzophenones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives can be influenced by the substituents attached to the benzophenone core. For example, the introduction of methoxy groups can affect the solubility and melting point of the compound . The bromine atom can also impact the compound's reactivity, as seen in the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces . The electronic properties, such as the distribution of electron density, can be altered by the presence of bromine, which can be analyzed through electrochemical studies and computational methods .
Propriétés
IUPAC Name |
(3-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOIBBKCQNJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643644 |
Source


|
| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-44-2 |
Source


|
| Record name | Methanone, (3-bromophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

